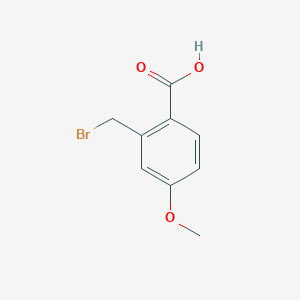

2-Bromomethyl-4-methoxybenzoic acid

Description

BenchChem offers high-quality 2-Bromomethyl-4-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromomethyl-4-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H9BrO3 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

2-(bromomethyl)-4-methoxybenzoic acid |

InChI |

InChI=1S/C9H9BrO3/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

UAWOCIBBELEIBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 2-Bromomethyl-4-methoxybenzoic Acid

This guide serves as a technical monograph on 2-Bromomethyl-4-methoxybenzoic acid , a critical pharmacophore scaffold used in the synthesis of isoindolinone-based therapeutics (e.g., PARP inhibitors, kinase inhibitors).

A Strategic Scaffold for Heterocyclic Synthesis

Executive Summary & Structural Significance

2-Bromomethyl-4-methoxybenzoic acid (CAS 52620-35-0) represents a bifunctional "linchpin" intermediate in medicinal chemistry. Its structure is defined by a benzoic acid core functionalized with an electron-donating methoxy group at the para position (relative to the carboxyl) and a highly reactive electrophilic bromomethyl group at the ortho position.

This specific substitution pattern drives its primary utility: intramolecular cyclization . The proximity of the electrophilic benzylic bromide to the nucleophilic carboxyl moiety (or its derivatives) facilitates the rapid construction of fused bicyclic heterocycles, most notably 5-methoxyisoindolin-1-ones . These cores are ubiquitous in modern oncology drug discovery.

Physicochemical Profile

The following data summarizes the core properties. Note that the free acid is often handled as its methyl or ethyl ester to enhance stability and solubility during intermediate processing.

| Property | Specification | Notes |

| IUPAC Name | 2-(Bromomethyl)-4-methoxybenzoic acid | |

| CAS Number | 52620-35-0 | |

| Molecular Formula | C₉H₉BrO₃ | |

| Molecular Weight | 245.07 g/mol | |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/hydrolysis.[1] |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility; hydrolyzes in aqueous base. |

| Reactivity Class | Benzylic Bromide / Benzoic Acid | Lachrymator ; Alkylating agent. |

| Stability | Moisture Sensitive | Prone to hydrolysis to form 5-methoxyphthalide. |

Synthetic Architecture & Critical Process Parameters

The industrial synthesis of 2-bromomethyl-4-methoxybenzoic acid relies on the Wohl-Ziegler radical bromination of 2-methyl-4-methoxybenzoic acid (or its ester). This reaction is sensitive and requires precise control to avoid over-bromination (dibromomethyl side products) or hydrolysis.

The Synthetic Pathway

The mechanism involves a radical chain reaction initiated by AIBN or Benzoyl Peroxide, using N-Bromosuccinimide (NBS) as the bromine source.

Figure 1: Radical bromination pathway. Note the risk of phthalide formation if moisture is present.

Critical Process Parameters (CPPs)

-

Solvent Selection: Carbon tetrachloride (CCl₄) was historically used but is restricted. Benzotrifluoride (PhCF₃) or Chlorobenzene are superior, green alternatives that maintain the high temperature required for radical initiation without participating in the reaction.

-

Stoichiometry: A slight excess of NBS (1.05 eq) is standard. Large excesses lead to gem-dibromination.

-

Anhydrous Conditions: Strictly anhydrous conditions are required. The presence of water causes the benzylic bromide to hydrolyze to the alcohol, which immediately lactonizes to form 5-methoxyphthalide , a "dead-end" impurity.

Reactivity: The Isoindolinone Cyclization

The most valuable application of this scaffold is its reaction with primary amines. This "one-pot" cascade involves N-alkylation followed by intramolecular amidation.

Mechanism:

-

Nucleophilic Attack: The primary amine attacks the benzylic bromide (S_N2).

-

Cyclization: The resulting secondary amine attacks the ester/acid carbonyl.

-

Elimination: Loss of water/alcohol yields the isoindolinone.

Figure 2: Cascade synthesis of isoindolinone pharmacophores from the bromomethyl scaffold.

Experimental Protocol: Bromination & Quality Control

The following protocol is designed for the methyl ester derivative (Methyl 2-bromomethyl-4-methoxybenzoate) to maximize stability, but applies to the acid with protection.

Reagents:

-

Methyl 2-methyl-4-methoxybenzoate (10.0 mmol)

-

N-Bromosuccinimide (NBS) (10.5 mmol)

-

AIBN (0.5 mmol) or Benzoyl Peroxide

-

Solvent: Benzotrifluoride (PhCF₃) or Acetonitrile (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with the starting benzoate and anhydrous solvent (0.2 M concentration). Sparge with Nitrogen for 15 minutes to remove oxygen (radical quencher).

-

Addition: Add NBS and the radical initiator (AIBN) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 80-100°C depending on solvent). Monitor by TLC or HPLC. The reaction is typically complete within 2–4 hours.

-

Endpoint: Disappearance of the starting methyl peak.

-

-

Workup: Cool to room temperature. The byproduct, succinimide, will precipitate. Filter off the succinimide solid.

-

Purification: Concentrate the filtrate under reduced pressure. The residue is often used directly. If purification is needed, rapid flash chromatography (Hexane/EtOAc) is recommended. Avoid silica gel with high water content to prevent hydrolysis.

Self-Validating QC Check:

-

¹H NMR Diagnostic: Look for the disappearance of the aryl-methyl singlet (~2.6 ppm) and the appearance of the benzylic methylene singlet (~4.8–5.0 ppm).

-

Impurity Check: A peak at ~5.2 ppm (singlet) usually indicates the phthalide byproduct (hydrolysis).

Safety & Handling (E-E-A-T)

-

Lachrymator Hazard: Benzylic bromides are potent tear agents. All operations must be conducted in a functioning fume hood.

-

Skin Corrosive: These compounds can cause severe chemical burns.[2] Double-gloving (Nitrile) is mandatory.

-

Neutralization: Spills should be treated with dilute aqueous sodium thiosulfate or sodium bisulfite to quench active bromine species before cleaning.

References

-

Sigma-Aldrich. Safety Data Sheet: 4-(Bromomethyl)benzoic acid derivatives. Retrieved from .[3]

-

PubChem. Compound Summary: 2-Bromomethyl-4-methoxybenzoic acid analogs. National Library of Medicine. Retrieved from .

-

Organic Chemistry Portal. Synthesis of Isoindolinones. Retrieved from .

-

ChemicalBook. 4-Bromo-2-methoxybenzoic acid and derivatives synthesis. Retrieved from .

Sources

An In-depth Technical Guide to 2-Bromo-4-methoxybenzoic Acid (CAS: 74317-85-4): Synthesis, Reactivity, and Applications

A Note on Chemical Identity: This guide focuses on the chemical compound associated with CAS number 74317-85-4. Authoritative databases, including PubChem and major chemical suppliers, identify this CAS number as 2-Bromo-4-methoxybenzoic acid .[1][2][3] The compound name provided in the topic, "2-Bromomethyl-4-methoxybenzoic acid," refers to a different chemical structure (C₉H₉BrO₃). This document will detail the properties and protocols for the compound correctly identified by the CAS number: 2-Bromo-4-methoxybenzoic acid (C₈H₇BrO₃).

Introduction

2-Bromo-4-methoxybenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable and versatile intermediate in organic synthesis. Its structure is characterized by a benzoic acid core with a bromine atom positioned ortho to the carboxyl group and a methoxy group in the para position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[4] The presence of three distinct functional regions—the carboxylic acid, the aryl bromide, and the electron-rich aromatic ring—allows for a wide range of selective chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, key applications, and detailed experimental protocols for its handling and use.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of 2-Bromo-4-methoxybenzoic acid are summarized below.

Properties Profile

| Property | Value | Source(s) |

| CAS Number | 74317-85-4 | [5] |

| Molecular Formula | C₈H₇BrO₃ | [3][5] |

| Molecular Weight | 231.04 g/mol | [3][5] |

| IUPAC Name | 2-bromo-4-methoxybenzoic acid | [3] |

| Synonyms | 2-Bromo-p-anisic acid, 3-Bromo-4-carboxyanisole | |

| Appearance | Solid, yellowish or off-white crystalline powder | [4][6] |

| Purity | Typically available from 95% to >98% | [1][2] |

| Storage | Store at room temperature, sealed in a dry, well-ventilated place | [2][7] |

Safety and Handling

2-Bromo-4-methoxybenzoic acid is classified as an irritant.[1][3] Standard laboratory precautions should be strictly followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

-

Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat.[7] Work should be performed in a well-ventilated area or a chemical fume hood.[7][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Synthesis and Purification

The most common laboratory-scale synthesis of 2-Bromo-4-methoxybenzoic acid involves the electrophilic aromatic substitution (bromination) of p-methoxybenzoic acid (p-anisic acid).

Synthetic Rationale

The methoxy group (-OCH₃) is a powerful activating, ortho-, para-directing group due to its resonance electron-donating effect. The carboxylic acid (-COOH) is a deactivating, meta-directing group. In the starting material, p-methoxybenzoic acid, the positions ortho to the highly activating methoxy group are favored for electrophilic attack. This directing effect allows for the regioselective installation of the bromine atom at the C2 position. A Lewis acid catalyst, such as ferric chloride (FeCl₃), is often used to polarize the bromine molecule (Br₂), generating a stronger electrophile ("Br⁺") and facilitating the substitution.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromo-4-methoxybenzoic acid.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the bromination of methoxybenzoic acids.[6]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve p-methoxybenzoic acid (30 g) in glacial acetic acid (200 mL).

-

Heating and Catalyst Addition: Heat the mixture to 60°C with stirring until all solids dissolve. Cool the solution to 45°C and add ferric chloride (0.5 g) as the catalyst.

-

Bromination: Prepare a solution of bromine (11 mL) in glacial acetic acid (30 mL). Add this bromine solution dropwise to the reaction flask over a period of 2 hours, ensuring the temperature is maintained at 45°C.

-

Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted polybrominated side products.

-

-

Reaction Drive: After the addition is complete, maintain the reaction at 45°C for 10 hours. Subsequently, increase the temperature to 78°C and continue stirring for an additional 5 hours to drive the reaction to completion.[6]

-

Product Isolation: Cool the reaction mixture to room temperature. A yellowish crystalline solid should precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with distilled water to remove acetic acid and any remaining inorganic salts.

-

Drying: Dry the product under vacuum at 75°C to yield pure 2-Bromo-4-methoxybenzoic acid. The expected yield is approximately 87%.[6]

Chemical Reactivity and Mechanistic Insights

2-Bromo-4-methoxybenzoic acid possesses two primary sites of reactivity: the carboxylic acid group and the carbon-bromine bond on the aromatic ring.

-

Carboxylic Acid Group: This group can undergo standard transformations such as Fischer esterification with alcohols under acidic catalysis, or conversion to amides via an activated acyl chloride intermediate.[4][6]

-

Aryl Bromide: The C-Br bond is a key handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are foundational in modern drug discovery for building molecular complexity.

Reactivity Pathways Diagram

Caption: Major reaction pathways for 2-Bromo-4-methoxybenzoic acid.

Applications in Drug Development and Organic Synthesis

As a bifunctional building block, this compound is primarily used as an intermediate rather than a final active pharmaceutical ingredient (API).

-

Scaffold for Complex Molecules: Its structure is incorporated into larger molecules in medicinal chemistry. The aryl bromide allows for the strategic introduction of diverse substituents via cross-coupling, enabling the exploration of structure-activity relationships (SAR) during lead optimization.

-

Intermediate in Pharmaceutical Synthesis: Related bromo-methoxy-benzoic acid structures are pivotal in creating drugs for various therapeutic areas, including anti-inflammatory and analgesic agents.[4]

-

Material Science: The compound can be used in the synthesis of specialty polymers and resins, where the aromatic core and reactive handles can be used to build rigid, functional polymer backbones.[4]

Experimental Protocols: Application

Protocol: Fischer Esterification to Ethyl 2-Bromo-4-methoxybenzoate

This protocol demonstrates a typical reaction of the carboxylic acid moiety.[6]

-

Setup: In a round-bottom flask equipped with a reflux condenser, suspend dried 2-Bromo-4-methoxybenzoic acid (10 g) in an excess of absolute ethanol (100 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension while stirring.

-

Causality Note: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.

-

-

Reflux: Heat the mixture to reflux and maintain for approximately 30-36 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, reduce the volume of the solvent using a rotary evaporator. Dilute the residue with water and neutralize the excess acid carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester. Further purification can be achieved by column chromatography if necessary.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the aromatic protons, the methoxy protons, and the acidic proton. ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): This will confirm the molecular weight (231.04 g/mol ) and show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[10]

-

Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-O stretches associated with the ether and acid.

-

Melting Point: A sharp melting point range consistent with literature values (e.g., 155-159 °C) is a good indicator of purity.[4]

Conclusion

2-Bromo-4-methoxybenzoic acid (CAS 74317-85-4) is a synthetically useful building block whose value is derived from the orthogonal reactivity of its functional groups. A solid understanding of its synthesis through electrophilic aromatic substitution and its subsequent derivatization via either the carboxylic acid or the aryl bromide positions allows researchers to strategically incorporate this scaffold into a wide array of complex molecular targets. Proper adherence to safety protocols is essential when handling this irritant compound. The detailed methods provided in this guide serve as a reliable foundation for the successful use of this versatile chemical intermediate in research and development.

References

- Benchchem. (n.d.). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxybenzoic acid | 74317-85-4.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxybenzoic acid | 74317-85-4.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14484713, 2-Bromo-4-methoxybenzoic acid.

- ChemScene. (n.d.). 2-Bromo-4-methoxybenzoic acid | 74317-85-4.

- Sigma-Aldrich. (2014, June 28). Safety Data Sheet.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 4-Bromo-2-(bromomethyl)benzoic Acid Methyl Ester.

- Fisher Scientific. (2016, January 29). Safety Data Sheet.

- MilliporeSigma. (2025, November 6). Safety Data Sheet.

- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

- Chem-Impex. (n.d.). 4-Bromo-2-methoxybenzoic acid.

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry website.

- ChemicalBook. (n.d.). 5-BroMo-2-Methoxy-4-Methyl-benzoic acid synthesis.

- Santa Cruz Biotechnology, Inc. (n.d.). 2-Bromo-4-methoxybenzoic acid | CAS 74317-85-4.

- Wiley. (n.d.). 2-Bromomethyl-benzoic acid 4-methoxy-phenyl ester.

Sources

- 1. 2-Bromo-4-methoxybenzoic acid | 74317-85-4 [sigmaaldrich.com]

- 2. 2-Bromo-4-methoxybenzoic acid | 74317-85-4 [sigmaaldrich.com]

- 3. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. westliberty.edu [westliberty.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]

Advanced Technical Guide: Applications of 2-Bromomethyl-4-methoxybenzoic Acid Derivatives in Drug Discovery

Executive Summary: The Bifunctional Linchpin

In modern medicinal chemistry, 2-bromomethyl-4-methoxybenzoic acid (and its commercial surrogate, Methyl 2-(bromomethyl)-4-methoxybenzoate , CAS: 15365-25-0 ) represents a "privileged intermediate." Its value lies in its orthogonal bifunctionality : it possesses a highly reactive electrophilic benzylic bromide and a latent acylating agent (carboxylic acid or ester) in a specific ortho arrangement.

This geometric proximity allows for rapid, high-yielding heterocyclization reactions—most notably the formation of 5-methoxyisoindolin-1-one cores. These scaffolds are ubiquitous in kinase inhibitors, CNS-active agents, and increasingly, as rigid linkers in Proteolysis Targeting Chimeras (PROTACs). This guide details the mechanistic underpinnings, synthetic protocols, and strategic applications of this scaffold.

Chemical Architecture & Reactivity Profile

To effectively utilize this scaffold, one must understand the reactivity hierarchy between its two functional groups.

Structural Analysis

-

Benzylic Bromide (C2 position): A "soft" electrophile susceptible to rapid

displacement by nucleophiles (amines, thiols, azides). The para-methoxy group (relative to the bromide's ring attachment) donates electron density, slightly stabilizing any carbocation character, but the primary mechanism remains concerted displacement. -

Carboxylate/Ester (C1 position): A "hard" electrophile. In the methyl ester form, it is relatively stable until activated or subjected to high temperatures/strong bases.

-

4-Methoxy Group: Provides crucial solubility and hydrogen-bond acceptor properties in the final pharmacophore, often mimicking the adenosine ring in ATP-competitive kinase inhibitors.

The Cyclization Trap

The defining feature of this molecule is its ability to undergo a "catch-and-release" sequence. A primary amine first displaces the bromide (the "catch"), positioning the nitrogen exactly 5 atoms away from the carbonyl carbon. This proximity forces an intramolecular lactamization (the "release" of methanol), locking the molecule into the stable isoindolinone core.

Figure 1: The cascade reaction pathway for isoindolinone synthesis. The benzylic amine intermediate rarely requires isolation.

Primary Application: Synthesis of Isoindolinone Pharmacophores

The 5-methoxyisoindolin-1-one core (CAS: 22246-66-8 ) is a structural isostere of the purine base found in DNA and ATP. By varying the amine input, researchers can rapidly generate libraries of bioactive molecules.

Validated Protocol: One-Pot Synthesis of N-Substituted Isoindolinones

Note: This protocol is optimized for library generation using the methyl ester precursor.

Reagents:

-

Methyl 2-(bromomethyl)-4-methoxybenzoate (1.0 equiv)

-

Primary Amine (

) (1.1 equiv) -

Triethylamine (

) or DIPEA (2.0 equiv) -

Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 2-(bromomethyl)-4-methoxybenzoate (1.0 mmol, ~259 mg) in anhydrous MeCN (5 mL).

-

Nucleophilic Attack: Add the primary amine (1.1 mmol) followed by

(2.0 mmol) dropwise at 0°C. -

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Checkpoint: Monitor by LC-MS. You should see the disappearance of the bromide peak and the appearance of the linear amine intermediate (

).

-

-

Cyclization (Thermal): If cyclization is slow at RT (common for steric amines), heat the reaction to reflux (80°C) for 4–6 hours. This drives the elimination of methanol.

-

Workup: Cool to RT. Concentrate in vacuo.[1] Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine. Dry over

.[1][2][3] -

Purification: Recrystallize from EtOH or purify via flash chromatography (Hex/EtOAc).

Yield Expectations:

| Amine Type | Reaction Time | Typical Yield | Notes |

|---|---|---|---|

| Benzylamine | 2 h (RT) | 85-95% | Very rapid cyclization. |

| Aniline | 6 h (Reflux) | 60-75% | Lower nucleophilicity requires heat. |

| Alkyl Amine | 4 h (RT) | 80-90% | Standard reactivity. |

Case Study: Kinase Inhibitor Design

In the design of VEGFR or CDK inhibitors, the isoindolinone lactam acts as a hydrogen bond acceptor/donor pair for the kinase hinge region. The 5-methoxy group (derived from the 4-methoxy on the benzoate) projects into the solvent-accessible region, often improving the solubility of otherwise lipophilic inhibitors.

Advanced Application: Linker Chemistry in PROTACs

Beyond simple heterocycles, this scaffold is increasingly used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). The rigidity of the benzene ring reduces the entropic penalty of binding, while the methoxy group allows for electronic tuning.

Mechanism of Linker Assembly

In this workflow, the molecule acts as a connector between an E3 Ligase ligand (e.g., Thalidomide derivative) and a Target Protein ligand.

-

Step A: The carboxylic acid is coupled to the E3 ligand (via amide bond).

-

Step B: The benzylic bromide is reacted with a thiol- or amine-containing Target Ligand.

Figure 2: Strategic assembly of a PROTAC using the scaffold as a rigid, non-cleavable linker.

Safety & Stability (E-E-A-T)

Working with benzylic bromides requires strict adherence to safety protocols due to their alkylating nature.

-

Lachrymator Hazard: 2-Bromomethyl derivatives are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.

-

Hydrolysis Sensitivity: The benzylic bromide is sensitive to moisture. Store the reagent under nitrogen/argon at 2–8°C. If the solid turns pink/brown, it indicates decomposition (HBr release).

-

Quenching: Quench all glassware and waste with a dilute solution of ammonia or sodium thiosulfate to destroy residual alkylating agents before disposal.

References

-

Synthesis of Isoindolinones: Campbell, J. B., et al. (2010). "N-Heterocyclic nitrenium salts as catalytic electron acceptors." Synlett, 3008-3010.

-

Kinase Inhibitor Scaffolds: Mehta, et al. (2023).[4] "Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools." Journal of Biomolecular Structure and Dynamics.

-

Commercial Reagent Data: PubChem Compound Summary for Methyl 2-(bromomethyl)-4-methoxybenzoate (CAS 15365-25-0).

-

Isoindolinone Biological Activity: Luo, Y., et al. (2021). "Synthesis and biological evaluation of isoindolinone derivatives." Organic Letters.

-

General Reactivity of Benzylic Halides: BenchChem Technical Guide on 2-Bromo-4-methoxybenzoic acid derivatives.

Sources

IUPAC name for 2-Bromomethyl-4-methoxybenzoic acid

An In-depth Technical Guide to 2-Bromomethyl-4-methoxybenzoic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Bromomethyl-4-methoxybenzoic acid, a bifunctional organic compound with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-(Bromomethyl)-4-methoxybenzoic acid . This name precisely describes a benzoic acid scaffold with a bromomethyl (-CH2Br) group at the ortho-position (C2) and a methoxy (-OCH3) group at the para-position (C4) relative to the carboxylic acid (-COOH) group.

Table 1: Predicted Physicochemical Properties of 2-(Bromomethyl)-4-methoxybenzoic acid

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C9H9BrO3 | Derived from the chemical structure. |

| Molecular Weight | 245.07 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white solid | Based on similar substituted benzoic acids like 4-Bromo-2-methoxybenzoic acid.[1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water | Common for aromatic carboxylic acids with hydrophobic substituents.[1] |

| Melting Point | Expected to be a crystalline solid with a distinct melting point | Inferred from related solid compounds such as 4-Bromo-2-methoxybenzoic acid (mp 155-159 °C). |

| Reactivity Centers | 1. Carboxylic acid group2. Electrophilic benzylic carbon | Structural analysis. |

Synthesis and Mechanistic Considerations

A robust synthetic route to 2-(bromomethyl)-4-methoxybenzoic acid can be logically designed starting from commercially available 4-methoxy-2-methylbenzoic acid. The synthesis involves a key free-radical bromination step at the benzylic position.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(Bromomethyl)-4-methoxybenzoic acid.

Detailed Experimental Protocol

Materials:

-

4-Methoxy-2-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4) or other suitable non-polar solvent

-

Toluene

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-methylbenzoic acid in CCl4.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like toluene/hexane to yield 2-(bromomethyl)-4-methoxybenzoic acid.

Causality Behind Experimental Choices:

-

NBS as Brominating Agent: NBS is the reagent of choice for selective allylic and benzylic bromination. It provides a low, constant concentration of bromine, which favors free-radical substitution over electrophilic aromatic addition.

-

AIBN as Radical Initiator: AIBN is a common thermal initiator that decomposes upon heating to generate free radicals, which then initiate the chain reaction for bromination.

-

Non-polar Solvent: A non-polar solvent like CCl4 is used to prevent ionic reactions and promote the free-radical pathway.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 2-(bromomethyl)-4-methoxybenzoic acid stems from its bifunctional nature. The two key reactive sites, the carboxylic acid and the bromomethyl group, can be addressed orthogonally.

Reactivity Profile

Caption: Reactivity profile of 2-(Bromomethyl)-4-methoxybenzoic acid.

Applications as a Bifunctional Linker

The distinct reactivity of the two functional groups makes this molecule an excellent candidate as a bifunctional linker in bioconjugation and drug delivery systems.[2] The bromomethyl group acts as an electrophile for covalent attachment to nucleophilic residues on biomolecules (like cysteine or lysine), while the carboxylic acid can be used for further conjugation or to modify physicochemical properties.[2]

Example Application: Antibody-Drug Conjugate (ADC) Synthesis

-

The carboxylic acid can be coupled to a potent cytotoxic drug molecule using standard peptide coupling chemistry.

-

The bromomethyl group of the resulting drug-linker conjugate can then react with surface-exposed cysteine residues on a monoclonal antibody to form a stable thioether linkage.[2]

The presence of a bromine atom in a drug candidate can also enhance its pharmacological properties, such as binding affinity and metabolic stability.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(bromomethyl)-4-methoxybenzoic acid is not available, hazard information can be inferred from structurally related compounds.

-

4-(Bromomethyl)benzoic Acid: Causes severe skin burns and eye damage.[4]

-

2-Bromo-4-methoxybenzoic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6]

General Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[4][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

-

Avoid breathing dust.[9]

-

Wash hands thoroughly after handling.[4]

First Aid Measures:

-

In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[4]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][7]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4]

Conclusion

2-(Bromomethyl)-4-methoxybenzoic acid is a versatile synthetic building block with significant potential in drug discovery and materials science. Its well-defined reactive sites allow for controlled chemical modifications, making it a valuable tool for the construction of complex molecules, including bioconjugates and antibody-drug conjugates. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.

References

- SpectraBase. (n.d.). 2-Bromomethyl-benzoic acid 4-methoxy-phenyl ester.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14484713, 2-Bromo-4-methoxybenzoic acid.

- BenchChem. (n.d.). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide.

- TCI EUROPE N.V. (2025, January 23).

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich Inc. (2025, November 6).

- Thermo Fisher Scientific. (2009, August 6). SAFETY DATA SHEET: 2-Bromo-5-methoxybenzoic acid.

- ChemicalBook. (2026, January 13). 4-BROMO-2-METHOXYBENZOIC ACID | 72135-36-5.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8706931, 2-((4-Bromophenyl)methoxy)benzoic acid.

- CymitQuimica. (n.d.). 4-BROMO-2-METHOXYBENZOIC ACID | 72135-36-5.

- Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxybenzoic acid 97.

- Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Adapted from Experimental Organic Chemistry, Blackwell Science.

- Sigma-Aldrich. (2014, June 28).

- ChemicalBook. (n.d.). 2-bromomethyl-4-methyl-benzoic acid methyl ester(622847-32-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-(2-BROMOETHYL)BENZOIC ACID(52062-92-7) 1H NMR spectrum.

- Ambeed. (n.d.). Preparation of 4-Bromomethylbenzoic Acid and Conversion to 4-Methoxymethylbenzoic Acid.

- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxybenzoic acid | 74317-85-4.

- LookChemicals. (n.d.). 15365-25-0,Methyl 2-(bromomethyl)-4-methoxybenzoate.

- BenchChem. (2025, December). Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques.

- PubChemLite. (n.d.). 2-bromo-4-methoxybenzoic acid (C8H7BrO3).

- PubChemLite. (n.d.). 4-(bromomethyl)-2-methoxybenzoic acid (C9H9BrO3).

- National Center for Biotechnology Information. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4.

- de Oliveira, D. N., & da Silva, A. B. F. (2024, October 15).

- MDPI. (2025, October 30). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile.

- OUCI. (n.d.).

Sources

- 1. CAS 72135-36-5: 4-Bromo-2-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-methoxybenzoic acid | 74317-85-4 [sigmaaldrich.com]

- 7. gustavus.edu [gustavus.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. westliberty.edu [westliberty.edu]

Methodological & Application

Application Note: Synthesis of Esters from 2-Bromomethyl-4-methoxybenzoic Acid

This Application Note and Protocol Guide details the synthesis of esters from 2-Bromomethyl-4-methoxybenzoic acid .

Executive Summary

The synthesis of esters from 2-Bromomethyl-4-methoxybenzoic acid (CAS: 55483-37-5 analog) presents a specific chemoselective challenge: the "Phthalide Trap." Unlike standard benzoic acids, this substrate contains a reactive electrophile (benzylic bromide) ortho to the nucleophilic carboxylate. Under thermodynamic conditions, the molecule spontaneously cyclizes to form 5-methoxyphthalide (5-methoxyisobenzofuran-1(3H)-one), a stable lactone, rather than the desired linear ester.

This guide provides three validated protocols designed to bypass this cyclization through kinetic control . It is intended for medicinal chemists requiring the linear ester as an intermediate for heterocycle synthesis (e.g., phthalazines, isoquinolines) or prodrug development.

Strategic Analysis: The Phthalide Trap

Before attempting synthesis, the researcher must understand the competing pathways. The intramolecular cyclization (5-exo-tet) is entropically favored over intermolecular esterification.

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired esterification and the undesired lactonization.

Figure 1: Mechanistic divergence. Path A (Ester) requires rapid intermolecular trapping of the carboxylate before Path B (Lactonization) can occur.

Experimental Protocols

Method A: Mild Alkylation (Recommended)

Mechanism: SN2 Displacement Rationale: Uses a mild base and a highly reactive alkylating agent (Iodomethane) in a polar aprotic solvent to favor intermolecular reaction. The base is added last or slowly to keep the concentration of free carboxylate low, or the alkyl halide is used in large excess.

Materials

-

Substrate: 2-Bromomethyl-4-methoxybenzoic acid (1.0 eq)

-

Reagent: Iodomethane (MeI) (2.5 eq) (Caution: Neurotoxin)

-

Base: Potassium Bicarbonate (KHCO₃) (1.2 eq) or Cesium Carbonate (Cs₂CO₃) (1.0 eq)

-

Solvent: DMF (Anhydrous) or Acetone (HPLC Grade)

Step-by-Step Protocol

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.

-

Dissolution: Dissolve 2-Bromomethyl-4-methoxybenzoic acid (1.0 g, 4.08 mmol) in DMF (10 mL). Cool the solution to 0 °C in an ice bath.

-

Note: Low temperature suppresses the rate of intramolecular cyclization.

-

-

Reagent Addition: Add Iodomethane (0.64 mL, 10.2 mmol) in one portion.

-

Base Addition: Add KHCO₃ (0.49 g, 4.9 mmol) finely powdered.

-

Critical: Do not use strong bases like NaOH or KOH, as they promote hydrolysis and rapid lactonization.

-

-

Reaction: Stir vigorously at 0 °C for 1 hour , then allow to warm to room temperature (RT) for 2 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 3:1). The ester typically has a higher R_f than the acid but lower than the phthalide.

-

-

Workup:

-

Dilute with EtOAc (50 mL).

-

Wash with cold water (3 x 20 mL) to remove DMF.

-

Wash with brine (20 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo at < 30 °C .

-

Warning: Do not heat the crude residue excessively; thermal cyclization to phthalide may occur.

-

Method B: The "Acid Chloride" Route (Scale-Up)

Mechanism: Nucleophilic Acyl Substitution Rationale: Converts the acid to the acid chloride, which is then quenched with methanol. This avoids the naked carboxylate anion intermediate that triggers cyclization.

Materials

-

Substrate: 2-Bromomethyl-4-methoxybenzoic acid

-

Reagent: Thionyl Chloride (SOCl₂) (Caution: Corrosive)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: Methanol (Anhydrous)

Step-by-Step Protocol

-

Activation: In a fume hood, dissolve the acid (1.0 eq) in dry DCM (0.2 M concentration).

-

Chlorination: Add SOCl₂ (1.5 eq) dropwise at 0 °C. Add a catalytic drop of DMF.

-

Reflux: Heat to gentle reflux (40 °C) for 1 hour.

-

QC Check: Aliquot a small sample, quench with MeOH, and check TLC. If starting material remains, continue reflux.

-

-

Evaporation (Critical): Evaporate the solvent and excess SOCl₂ under reduced pressure/N₂ stream. Do not heat above 40 °C.

-

Intermediate: You now have 2-bromomethyl-4-methoxybenzoyl chloride.

-

-

Esterification: Redissolve the residue in fresh dry DCM. Cool to 0 °C.

-

Quench: Add excess Methanol (5.0 eq) and Triethylamine (1.1 eq) dropwise.

-

Workup: Wash with 1M HCl (cold), then NaHCO₃, then Brine. Concentrate to yield the ester.[2][3][4][5]

Method C: Diazomethane / TMS-Diazomethane (Gold Standard)

Mechanism: Protonation of Diazomethane Rationale: This is the mildest possible method. It proceeds at neutral pH and room temperature, virtually eliminating the risk of phthalide formation.

-

Reagent: (Trimethylsilyl)diazomethane (2.0 M in hexanes). Safer alternative to Diazomethane.

-

Solvent: Benzene/Methanol (3:2) or Toluene/Methanol.

-

Dissolve acid in Toluene/MeOH (3:1).

-

Add TMS-Diazomethane dropwise at 0 °C until a persistent yellow color remains.

-

Stir for 30 mins.

-

Quench with a drop of Acetic Acid (until colorless).

-

Concentrate.[3][4][6] This usually yields quantitative, pure ester.

Quality Control & Troubleshooting

Analytical Data Summary

Distinguishing the linear ester from the cyclic phthalide is critical.

| Feature | Target: Methyl Ester | Byproduct: 5-Methoxyphthalide |

| Structure | Linear (Ar-COOMe, Ar-CH₂Br) | Cyclic (Lactone ring) |

| ¹H NMR (OMe) | Singlet ~3.90 ppm (Ester) | Singlet ~3.95 ppm (Ether only) |

| ¹H NMR (CH₂) | Singlet ~4.8 - 4.9 ppm (CH₂Br) | Singlet ~5.2 - 5.3 ppm (Lactone CH₂) |

| IR (C=O) | ~1725 cm⁻¹ (Ester) | ~1760-1780 cm⁻¹ (Lactone - Strained) |

| Solubility | Soluble in Hexane/EtOAc | Less soluble in Hexane |

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Product is a solid, high MP | Likely Phthalide formation. | Switch to Method C (TMS-Diazomethane) or lower temp in Method A. |

| Low Yield | Hydrolysis of CH₂Br. | Ensure anhydrous solvents; avoid hydroxide bases. |

| Starting Material Stalls | Poor solubility of salt. | Use DMF as solvent (Method A).[7] |

Safety & Handling

-

Lachrymator: 2-Bromomethyl derivatives are potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

-

Alkylating Agents: Iodomethane and the product itself are alkylating agents (potential carcinogens). Double-glove (Nitrile/Laminate) and use a barrier shield.

-

Waste: Quench all alkylating agents with aqueous ammonium hydroxide or thiosulfate before disposal.

References

-

Preparation of Methyl 2-(bromomethyl)

-

General Esterification Protocols (Acid to Ester)

- Title: Acid to Ester - Common Conditions (MeI, TMS-CHN2).

- Source: Common Organic Chemistry.

-

URL:[Link]

-

Phthalide Bromination & Stability

- Title: Mechanistic comparison of different bromin

-

Source: BenchChem.[7]

-

Thionyl Chloride Activation

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. ijstr.org [ijstr.org]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CAS 2417-73-4: methyl 2-bromomethyl benzoate | CymitQuimica [cymitquimica.com]

- 9. prepchem.com [prepchem.com]

- 10. 2-(Bromomethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. 2-(Bromomethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Use of 2-Bromomethyl-4-methoxybenzoic Acid in Solid-Phase Synthesis

Abstract

Solid-phase synthesis (SPS) has become an indispensable technology in the fields of drug discovery, proteomics, and materials science, enabling the efficient construction of complex molecules.[1] A critical component of this methodology is the linker, a molecular bridge that tethers the nascent molecule to an insoluble solid support.[2] This document provides a detailed technical guide on the application of 2-Bromomethyl-4-methoxybenzoic acid as a versatile, acid-labile linker for solid-phase synthesis, particularly within the Fmoc/tBu strategy for peptide synthesis. We will explore the underlying chemical principles, provide step-by-step protocols for its implementation, and discuss its advantages for producing C-terminal carboxylic acids.

Introduction: The Role of Linkers in Solid-Phase Synthesis

The success of solid-phase peptide synthesis (SPPS) hinges on the careful selection of a linker that connects the growing peptide chain to the solid support.[1] This linker must fulfill several criteria: it must form a stable covalent bond with the support and the first building block, remain inert throughout the iterative cycles of deprotection and coupling, and be susceptible to cleavage under specific conditions to release the final product with high yield and purity.[2]

2-Bromomethyl-4-methoxybenzoic acid is a benzyl-type linker precursor. Its bifunctional nature is key to its utility:

-

The bromomethyl group is a reactive electrophile, ideal for forming a stable ester bond with hydroxyl-functionalized resins (e.g., Merrifield resin) or an amide bond with amino-functionalized resins.

-

The carboxylic acid group serves as the attachment point for the C-terminus of the first amino acid.

-

The 4-methoxy group is an electron-donating group that plays a crucial role during the final cleavage step. It stabilizes the benzylic carbocation formed during acid-mediated cleavage, rendering the linker significantly more labile to acids like trifluoroacetic acid (TFA) compared to unsubstituted benzyl linkers. This allows for milder cleavage conditions, which is beneficial for sensitive peptide sequences.

This linker is particularly well-suited for the widely used Fmoc (9-fluorenylmethyloxycarbonyl) SPPS strategy.[3] The linker-resin bond is stable to the basic conditions (typically piperidine) used for Fmoc group removal, ensuring the integrity of the linkage throughout the synthesis.[4]

Workflow Overview: From Resin Functionalization to Product Cleavage

The overall process involves three main stages: functionalization of the solid support with the linker, synthesis of the desired molecule (e.g., a peptide), and finally, cleavage of the molecule from the support.

Caption: High-level workflow for solid-phase synthesis using the 2-Bromomethyl-4-methoxybenzoic acid linker.

Experimental Protocols

Protocol 1: Immobilization of the Linker onto Hydroxymethyl Resin

This protocol describes the attachment of 2-Bromomethyl-4-methoxybenzoic acid to a hydroxymethyl-functionalized polystyrene resin (Merrifield resin). The use of cesium bicarbonate generates the highly nucleophilic carboxylate salt, facilitating an efficient SN2 reaction with the resin's chloromethyl groups, though for hydroxymethyl resins, a pre-activation step or alternative coupling is often considered. A more direct and common approach for hydroxymethyl resins is esterification, but for the purpose of utilizing the bromomethyl handle, we will describe its attachment to an amino-functionalized resin. For clarity and broader applicability, we will detail the attachment to an aminomethyl resin.

Rationale: The bromomethyl group of the linker reacts with the primary amine on the resin via nucleophilic substitution to form a stable secondary amine linkage.

Materials:

-

Aminomethyl (AM) Resin (e.g., 100-200 mesh, 1% DVB, 1.0 mmol/g loading)

-

2-Bromomethyl-4-methoxybenzoic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Swell the aminomethyl resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.

-

Drain the DMF.

-

Dissolve 2-Bromomethyl-4-methoxybenzoic acid (693 mg, 3.0 mmol, 3.0 eq) in DMF (8 mL).

-

Add DIPEA (522 µL, 3.0 mmol, 3.0 eq) to the linker solution.

-

Add the linker/DIPEA solution to the swollen resin.

-

Agitate the mixture at room temperature for 18 hours.

-

Drain the reaction solution.

-

Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the functionalized resin under vacuum.

-

Optional: Perform a Kaiser test to confirm the consumption of primary amines. The resin should remain colorless (negative result).

Protocol 2: Loading the First Fmoc-Protected Amino Acid

This step involves attaching the first amino acid to the carboxylic acid moiety of the immobilized linker via an ester bond.

Rationale: The carboxylic acid of the linker is activated using a standard carbodiimide coupling agent, which then reacts with the hydroxyl group of a pre-activated amino acid or more commonly, the carboxylic acid of the first Fmoc-amino acid is attached to the linker's now secondary amine handle if it were synthesized in reverse, however the standard is esterification to the resin. The protocol here assumes standard C-to-N synthesis. The carboxylic acid of the linker is activated to couple with the first amino acid.

Materials:

-

Linker-functionalized resin (from Protocol 1)

-

Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-(Dimethylamino)pyridine (DMAP)

-

DCM/DMF solvent mixture

Procedure:

-

Swell the linker-functionalized resin (1.0 g) in DCM (10 mL) for 1 hour.

-

Drain the DCM.

-

Dissolve the Fmoc-amino acid (3.0 eq relative to resin loading) and DMAP (0.1 eq) in a minimal amount of DMF, then dilute with DCM (8 mL).

-

Add DIC (3.0 eq) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 4 hours.

-

Drain the reaction solution and wash the resin with DCM (3 x 10 mL).

-

Capping: To block any unreacted linker sites, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DCM for 30 minutes.

-

Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

-

Dry the loaded resin under vacuum. The loading can be quantified by spectrophotometric analysis of the piperidine-dibenzofulvene adduct after Fmoc cleavage.

Protocol 3: Peptide Elongation (Standard Fmoc-SPPS Cycle)

This protocol outlines a single cycle for adding an amino acid. Repeat this cycle for each subsequent amino acid in the sequence.

Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.

Protocol 4: Cleavage and Final Product Isolation

This final step uses a strong acid cocktail to cleave the ester bond linking the peptide to the linker and simultaneously removes the side-chain protecting groups.

Rationale: The methoxy group on the linker stabilizes the benzylic carbocation intermediate formed upon protonation and cleavage of the C-O ester bond by TFA. Scavengers are included in the cleavage cocktail to trap the reactive carbocations and other byproducts, preventing side reactions with sensitive amino acid residues like tryptophan or methionine.[1]

Quantitative Data Summary for Cleavage

| Reagent | Function | Typical Concentration |

| Trifluoroacetic Acid (TFA) | Cleavage Reagent | 95% |

| Triisopropylsilane (TIS) | Carbocation Scavenger | 2.5% |

| Water (H₂O) | Scavenger | 2.5% |

Procedure:

-

Place the dry peptide-resin (approx. 200 mg) in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) (5 mL).

-

Agitate the slurry at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (40 mL).

-

Rinse the resin with an additional small volume of TFA (1 mL) and add it to the ether.

-

A white precipitate (the crude peptide) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 30 mL).

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purify the peptide using reverse-phase HPLC.

Trustworthiness and Self-Validation

The protocols described are designed as a self-validating system. Key checkpoints include:

-

Kaiser Test: After linker immobilization and after each coupling step, a small sample of resin beads can be tested. A blue color indicates free primary amines (incomplete coupling), while a yellow/colorless result indicates success.

-

Fmoc Quantification: After loading the first amino acid, a quantitative determination of the resin loading ensures that subsequent reagent calculations are accurate. This is done by cleaving the Fmoc group from a known mass of resin and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

-

Mass Spectrometry: After cleavage, the crude product's mass should be analyzed (e.g., by LC-MS) to confirm the identity of the desired peptide and identify any potential side products, such as deletion sequences from incomplete couplings.

Conclusion

2-Bromomethyl-4-methoxybenzoic acid serves as an effective and versatile acid-labile linker for solid-phase synthesis. Its straightforward immobilization chemistry and compatibility with standard Fmoc-SPPS protocols make it a valuable tool for researchers. The electron-donating methoxy group facilitates a milder final cleavage compared to more robust linkers, which is advantageous for the synthesis of delicate biomolecules. By following the detailed protocols and incorporating the validation checkpoints outlined in this guide, researchers can confidently employ this linker to achieve high-quality synthesis of peptides and other molecules.

References

-

ResearchGate. (n.d.). Photolabile Linkers for Solid-Phase Synthesis | Request PDF. Retrieved February 18, 2026, from [Link]

-

Gøgsig, T. M., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science. Retrieved February 18, 2026, from [Link]

-

MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved February 18, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved February 18, 2026, from [Link]

-

Royal Society of Chemistry. (2005). A photolabile linker for the solid-phase synthesis of 4-substituted NH-1,2,3-triazoles. Chemical Communications. Retrieved February 18, 2026, from [Link]

-

SciSpace. (2022). Photolabile Linkers for Solid-Phase Synthesis. Retrieved February 18, 2026, from [Link]

-

Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved February 18, 2026, from [Link]

-

Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved February 18, 2026, from [Link]

Sources

Application Notes and Protocols: 2-Bromomethyl-4-methoxybenzoic Acid as a Versatile Linker in Medicinal Chemistry

Introduction: The Critical Role of Linkers in Modern Therapeutics

The paradigm of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), hinges on the precise delivery and controlled release of biologically active molecules.[1] The linker, a seemingly simple bridge between the targeting moiety and the payload, is a critical determinant of the therapeutic index, influencing stability, solubility, and the ultimate efficacy of the conjugate.[2][3] This guide provides an in-depth exploration of 2-bromomethyl-4-methoxybenzoic acid, a bifunctional linker poised for significant utility in the development of next-generation targeted therapeutics. Its unique structural features—a reactive benzylic bromide and a versatile carboxylic acid—offer a compelling platform for innovative drug design.

This document will elucidate the scientific rationale behind the use of this specific linker, provide detailed protocols for its synthesis and conjugation, and present a hypothetical case study to illustrate its practical application.

Scientific Rationale: Deconstructing the 2-Bromomethyl-4-methoxybenzoic Acid Linker

The efficacy of 2-bromomethyl-4-methoxybenzoic acid as a linker is rooted in its distinct chemical functionalities and the electronic interplay between its substituents.

Dual Functionality for Sequential Conjugation

This linker possesses two key reactive handles, allowing for a programmed, stepwise assembly of the final therapeutic conjugate:

-

Carboxylic Acid: This group serves as the primary attachment point for the payload (e.g., a cytotoxic agent, a fluorescent dye, or an E3 ligase ligand). It can be readily activated to form stable amide or ester bonds with corresponding amine or hydroxyl functionalities on the payload molecule.

-

Bromomethyl Group: This benzylic bromide is an electrophilic center, primed for reaction with nucleophilic residues on the targeting biomolecule, such as the thiol group of a cysteine or the epsilon-amine of a lysine.[4] This reaction forms a stable covalent bond, securely tethering the payload-linker construct to the targeting moiety.

The Influence of the Substitution Pattern

The specific arrangement of substituents on the benzene ring is not arbitrary; it is designed to modulate the linker's reactivity and potential for controlled cleavage.

-

4-Methoxy Group: The electron-donating methoxy group at the para-position plays a crucial role analogous to the well-known p-methoxybenzyl (PMB) protecting group.[5][6] This group enhances the stability of a potential benzylic carbocation intermediate, which can facilitate nucleophilic substitution reactions at the bromomethyl position.[7] Crucially, this electronic feature is also key to the linker's potential for self-immolation.

-

2-Bromomethyl Group: The ortho position of the bromomethyl group relative to the carboxylic acid can influence the conformational presentation of the payload. Furthermore, this arrangement sets the stage for a potential self-immolative cleavage mechanism upon a triggering event.

Potential for Self-Immolative Drug Release

A key advantage of this linker architecture is its potential to act as a self-immolative system.[8] In a prodrug context, if the carboxylic acid is attached to a trigger-responsive moiety (e.g., a dipeptide cleaved by a specific protease), the subsequent electronic cascade can lead to payload release.[9] The cleavage of the trigger would unmask a group that initiates a 1,6-elimination, facilitated by the electron-donating 4-methoxy group, leading to the formation of a quinone methide and the release of the payload attached at the benzylic position.[10]

Synthesis of 2-Bromomethyl-4-methoxybenzoic Acid

The synthesis of the title linker can be envisioned as a two-step process starting from commercially available 4-methoxy-2-methylbenzoic acid.

Step 1: Synthesis of 2-Bromo-4-methoxybenzoic Acid (Precursor for Method B)

A robust method for the bromination of the aromatic ring has been described, which can serve as an alternative starting point.[11]

| Reactant | M.W. | Equivalents | Amount |

| p-Methoxybenzoic acid | 152.15 | 1.0 | 30 g |

| Bromine | 159.81 | 1.1 | 11 mL |

| Ferric Chloride (FeCl₃) | 162.20 | catalyst | 0.5 g |

| Glacial Acetic Acid | 60.05 | solvent | 230 mL |

| Expected Product | M.W. | Yield | |

| 2-Bromo-4-methoxybenzoic acid | 231.04 | ~87% |

Protocol:

-

In a suitable reaction flask, dissolve 30 g of p-methoxybenzoic acid in 200 mL of glacial acetic acid. Heat the mixture to 60°C with stirring.

-

After 30 minutes, adjust the temperature to 45°C and add 0.5 g of ferric chloride.

-

Prepare a mixture of 11 mL of bromine and 30 mL of glacial acetic acid. Add this mixture dropwise to the reaction flask over 2 hours.

-

Maintain the reaction at 45°C for 10 hours.

-

Increase the temperature to 78°C and continue the reaction for an additional 5 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by filtration and wash the filter cake thoroughly with distilled water.

-

Dry the product under vacuum at 75°C to yield 2-bromo-4-methoxybenzoic acid.[11]

Step 2: Proposed Synthesis of 2-Bromomethyl-4-methoxybenzoic Acid

This protocol outlines a standard method for the radical bromination of the benzylic methyl group.

| Reactant | M.W. | Equivalents |

| 4-Methoxy-2-methylbenzoic acid | 166.17 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 1.1 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.05 |

| Carbon tetrachloride (CCl₄) | 153.82 | solvent |

| Expected Product | M.W. | |

| 2-Bromomethyl-4-methoxybenzoic acid | 245.07 |

Protocol:

-

To a solution of 4-methoxy-2-methylbenzoic acid in CCl₄, add N-bromosuccinimide and a catalytic amount of AIBN.

-

Heat the mixture to reflux (approximately 77°C) and irradiate with a 200W lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography to yield 2-bromomethyl-4-methoxybenzoic acid.

Application Protocol: Construction of a Hypothetical Antibody-Drug Conjugate (ADC)

This section details a hypothetical, yet scientifically grounded, workflow for using 2-bromomethyl-4-methoxybenzoic acid to construct an ADC.

Part 1: Synthesis of the Payload-Linker Intermediate

-

Activation of the Linker: Dissolve 2-bromomethyl-4-methoxybenzoic acid (1.2 eq) in anhydrous DMF. Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the reaction at room temperature for 1 hour to form the active NHS ester.

-

Payload Coupling: To the activated linker solution, add the payload molecule containing a primary or secondary amine (e.g., Monomethyl auristatin E, MMAE; 1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the amide bond by LC-MS.

-

Purification: Upon completion, purify the payload-linker intermediate using reverse-phase HPLC to obtain the pure product.

Part 2: Conjugation to the Antibody

-

Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4). For cysteine conjugation, reduce the interchain disulfide bonds by adding a 10-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP). Incubate at 37°C for 2 hours.

-

Buffer Exchange: Remove the excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 5 mM EDTA, pH 8.0) using a desalting column.

-

Conjugation Reaction: Add the purified payload-linker intermediate (dissolved in a co-solvent like DMSO, typically <10% of the total volume) to the reduced antibody solution. A molar excess of 5-10 fold of the payload-linker per antibody is a good starting point.

-

Incubation: Gently agitate the reaction mixture at room temperature for 2-4 hours. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the antibody's cysteine thiol attacks the benzylic carbon of the linker, displacing the bromide.[4]

-

Quenching: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to cap any unreacted payload-linker molecules.

-

Purification: Purify the resulting ADC from unconjugated antibody and small molecule impurities using a suitable chromatography method, such as Hydrophobic Interaction Chromatography (HIC).

Part 3: Characterization of the ADC

| Parameter | Method | Expected Outcome |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) | A distribution of species (DAR 0, 2, 4, 6, 8) with an average DAR of ~3.5-4.0. |

| Purity & Aggregation | Size Exclusion Chromatography (SEC) | Monomeric ADC peak >95%, with minimal aggregation (<5%). |

| Confirmation of Conjugation | Mass Spectrometry (MS) | Deconvoluted mass spectrum showing peaks corresponding to the naked antibody and antibody conjugated with 1, 2, 3, 4... payload-linker moieties. |

| In Vitro Potency | Cell-based cytotoxicity assay (e.g., MTS/XTT) | Sub-nanomolar IC₅₀ values against antigen-positive cancer cell lines. |

Troubleshooting and Key Considerations

-

Linker Instability: The bromomethyl group is reactive. The payload-linker intermediate should be used promptly after purification. Store in an anhydrous solvent at -20°C or below.

-

Low Conjugation Efficiency: Ensure complete reduction of antibody disulfides. Check the pH of the conjugation buffer; a pH > 8 is optimal for cysteine thiol reactivity.[12] Increase the molar excess of the payload-linker.

-

Antibody Aggregation: The hydrophobicity of the payload-linker can cause aggregation. Minimize the percentage of organic co-solvent (e.g., DMSO) in the reaction mixture. Consider using a more hydrophilic linker variant if aggregation is persistent.

-

Premature Drug Release: While the thioether bond formed is generally stable, the overall stability of the ADC in plasma should be assessed. The design of the payload attachment (e.g., ester vs. amide) will also influence stability.

Conclusion

2-Bromomethyl-4-methoxybenzoic acid represents a highly adaptable and scientifically compelling linker for the development of advanced targeted therapeutics. Its dual-functional nature allows for a rational and controlled synthesis of complex bioconjugates. The specific electronic properties conferred by the methoxy group not only influence its reactivity but also open avenues for designing sophisticated, triggerable drug release systems. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile linker in their drug discovery and development programs.

References

- Baud, M. G. J., Lin-Shiao, E., Cardote, T., Tallant, C., Pschibul, A., Chan, K. H., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(10), 1689-1711.

- SpiroChem. (n.d.). Linker Design.

- Amblard, F., Gu, L., & Schinazi, R. F. (2022). Recent advances in self-immolative linkers and their applications in polymeric reporting systems. Polymer Chemistry, 13(21), 3045-3058.

- Weiss, S., Gorka, A. P., & O'Donoghue, A. C. (2013). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. ACS Chemical Biology, 8(7), 1606-1614.

- Su, A., Luo, Y., Zhang, C., & Duan, H. (2025). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning.

- Zhang, D., Sadowsky, J. D., & Pillow, T. H. (2018). Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody–Drug Conjugates with Phenol-Containing Payloads.

- BenchChem. (2025). Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry.

- Weng, G., Li, D., & Zhang, J. (2025). Rational design of the linkers in targeting chimeras. Chemical Science.

- Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.

- Staben, L. R., Koenig, R. F., & Lehar, S. M. (2016).

- Wang, R., Chen, J., Gao, J., & Zhao, C. (2021). Self-immolative pathway for fragmentation of the benzyl thioether linker to release thiol substituted BODIPYs. Dyes and Pigments, 194, 109605.

- BenchChem. (2025). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide.

- Maccanti, E., Bonechi, C., & Radi, M. (2023). A Self-Immolative Linker for the pH-Responsive Release of Amides. Molecules, 28(5), 2359.

- Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism.

- ChemicalBook. (2026). 4-BROMO-2-METHOXYBENZOIC ACID | 72135-36-5.

- Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537-2555.

- Varón Silva, D. (2016). Vlsg-4-Protecting Groups I. Max Planck Institute of Colloids and Interfaces.

- BenchChem. (2025). Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques.

- Zhang, C., & Dai, P. (2026). Applications of 2-(Bromoalkyl)Benzaldehydes in Bioconjugation.

- van der Vlist, J., Wouters, B., & van den Berg, R. J. (2019). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. Chemistry – A European Journal, 25(47), 11064-11070.

- Raines Lab. (n.d.). Context‐Dependence of the Reactivity of Cysteine and Lysine Residues.

- Petri, L., Szijj, P. A., & Kelemen, Á. A. (2020). Reactivity of the isothiocyanate group with cysteine and lysine. Bioorganic & Medicinal Chemistry Letters, 30(11), 127158.

- CymitQuimica. (n.d.). CAS 72135-36-5: 4-Bromo-2-methoxybenzoic acid.

- Weiss, L. E., & Shabat, D. (2018). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry website.

- Smith, M. D., & Movassaghi, M. (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. Journal of the American Chemical Society, 143(50), 21476-21482.

- Jakkaraju, S., & Kass, S. R. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 24(17), 13444.

- Chen, Y., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry, 12(5), 778-785.

- Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2).

- Jan, B. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.

- Wu, Y., & Li, W. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.

- Pavan, M., & Calcher, S. (2020).

- Single Use Support. (2023). Bioconjugates: Examples & Applications.

- Today's Clinical Lab. (2024). What is Bioconjugation? Overview, Applications & More.

- Svobodová, M., & Eigner, V. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 30(23), 5678.

Sources

- 1. Linker Design | SpiroChem [spirochem.com]

- 2. explorationpub.com [explorationpub.com]

- 3. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 2-Bromomethyl-4-methoxybenzoic Acid in the Synthesis of Pharmacologically Relevant Heterocycles

Introduction

In the landscape of modern medicinal chemistry and drug development, the efficient construction of heterocyclic scaffolds is of paramount importance. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active compounds. Among the versatile building blocks available to the synthetic chemist, 2-bromomethyl-4-methoxybenzoic acid has emerged as a particularly valuable reagent. Its bifunctional nature, possessing both a reactive benzylic bromide and a carboxylic acid, allows for a diverse range of cyclization strategies to access key heterocyclic systems. This application note provides an in-depth technical guide on the utility of 2-bromomethyl-4-methoxybenzoic acid in the synthesis of isochromanones, phthalides, and isoindolinones, complete with detailed experimental protocols and mechanistic insights.

Core Applications and Mechanistic Rationale

The strategic positioning of the bromomethyl and carboxyl groups on the 4-methoxybenzoic acid backbone facilitates intramolecular cyclization reactions, which are often characterized by high efficiency and atom economy. The electron-donating methoxy group can also influence the reactivity of the aromatic ring and the stability of reaction intermediates.

Synthesis of Isochromanones

Isochromanones are a class of bicyclic lactones that form the core of numerous natural products and possess a wide spectrum of biological activities. The synthesis of isochromanones from 2-bromomethyl-4-methoxybenzoic acid typically proceeds via an intramolecular Williamson ether synthesis-type cyclization.

Reaction Workflow: Isochromanone Synthesis

Caption: General workflow for the synthesis of 6-methoxyisochroman-1-one.

Mechanistic Insight: The reaction is initiated by the deprotonation of the carboxylic acid by a suitable base, forming a carboxylate anion. This nucleophilic carboxylate then undergoes an intramolecular SN2 reaction, attacking the electrophilic benzylic carbon and displacing the bromide ion to form the six-membered lactone ring. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.

Synthesis of Phthalides (Isobenzofuranones)

Phthalides, or isobenzofuranones, are isomeric to isochromanones and are also prevalent in biologically active molecules. While not the most direct application, derivatives of 2-bromomethyl-4-methoxybenzoic acid can be strategically employed in multi-step sequences to generate phthalide structures. A common strategy involves the conversion of the benzoic acid to a precursor that facilitates a subsequent cyclization to the five-membered lactone ring.

Synthesis of Isoindolinones

Isoindolinones are nitrogen-containing heterocycles that are key components of many pharmaceuticals. The synthesis of isoindolinones using 2-bromomethyl-4-methoxybenzoic acid involves the formation of an amide bond followed by an intramolecular N-alkylation.

Reaction Workflow: Isoindolinone Synthesis

Caption: General workflow for the synthesis of N-substituted isoindolinones.

Mechanistic Insight: The first step is the coupling of the carboxylic acid with a primary amine to form the corresponding benzamide. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride followed by reaction with the amine. The subsequent and final step is an intramolecular cyclization, where the amide nitrogen, often after deprotonation with a base, acts as a nucleophile to displace the benzylic bromide, forming the five-membered lactam ring of the isoindolinone.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxyisochroman-1-one

Materials:

-

2-Bromomethyl-4-methoxybenzoic acid

-

Potassium carbonate (K₂CO₃), anhydrous

-